3-Tert-butyl-5-(chloromethyl)pyridine hydrochloride

Catalog No.
S2851078
CAS No.
2172497-85-5
M.F
C10H15Cl2N
M. Wt
220.14
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Tert-butyl-5-(chloromethyl)pyridine hydrochlorid...

CAS Number

2172497-85-5

Product Name

3-Tert-butyl-5-(chloromethyl)pyridine hydrochloride

IUPAC Name

3-tert-butyl-5-(chloromethyl)pyridine;hydrochloride

Molecular Formula

C10H15Cl2N

Molecular Weight

220.14

InChI

InChI=1S/C10H14ClN.ClH/c1-10(2,3)9-4-8(5-11)6-12-7-9;/h4,6-7H,5H2,1-3H3;1H

InChI Key

VSUZSLSAKSWAND-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CN=CC(=C1)CCl.Cl

solubility

not available

3-Tert-butyl-5-(chloromethyl)pyridine hydrochloride is a pyridine derivative characterized by a tert-butyl group at the 3-position and a chloromethyl group at the 5-position of the pyridine ring. Its molecular formula is C10H15Cl2NC_{10}H_{15}Cl_2N with a molecular weight of approximately 220.14 g/mol. This compound is notable for its unique structural features that enhance its reactivity and potential applications in various fields, including organic synthesis and biological research .

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Uniqueness

The uniqueness of 3-Tert-butyl-5-(chloromethyl)pyridine hydrochloride lies in its combination of both tert-butyl and chloromethyl groups. This configuration imparts distinct reactivity patterns and steric properties that are advantageous for various scientific applications, distinguishing it from related compounds.

3-Tert-butyl-5-(chloromethyl)pyridine hydrochloride exhibits biological activity that makes it useful in research. Its structure allows it to interact with biological molecules, potentially affecting enzyme inhibition and receptor binding. This capability stems from its ability to form covalent bonds with nucleophilic sites on proteins or other biomolecules, thus modulating their activity.

The synthesis of 3-Tert-butyl-5-(chloromethyl)pyridine hydrochloride typically involves the chloromethylation of 3-tert-butylpyridine. This process generally employs formaldehyde and hydrochloric acid in conjunction with a catalyst such as zinc chloride. The reaction is usually conducted at elevated temperatures (around 60-70°C) for several hours to ensure complete conversion.

Industrial Production Methods

In industrial settings, similar synthetic routes may be utilized but optimized for larger-scale production. Techniques such as continuous flow reactors can enhance efficiency and yield. Purification methods like recrystallization and distillation are often employed to achieve high purity levels of the final product.

3-Tert-butyl-5-(chloromethyl)pyridine hydrochloride finds extensive applications in various domains:

  • Chemistry: It serves as an intermediate in synthesizing diverse organic compounds, including pharmaceuticals and agrochemicals.
  • Biology: The compound is useful for studying enzyme inhibition and receptor interactions due to its structural similarities with biologically active molecules.
  • Industry: It is utilized in producing specialty chemicals and as a building block for more complex molecules.

Studies on the interactions of 3-Tert-butyl-5-(chloromethyl)pyridine hydrochloride reveal its potential to modulate biological pathways through covalent bonding with target biomolecules. This characteristic makes it a valuable tool for probing enzyme mechanisms and receptor functions in biochemical research.

Several compounds exhibit structural similarities to 3-Tert-butyl-5-(chloromethyl)pyridine hydrochloride, each with distinct properties:

Compound NameKey Features
3-Tert-butylpyridineLacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
5-ChloromethylpyridineLacks the tert-butyl group, affecting its steric properties and reactivity.
3-Tert-butyl-5-methylpyridineThe methyl group is less reactive than the chloromethyl group, limiting certain

Dates

Last modified: 04-14-2024

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